Dimethylberyllium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

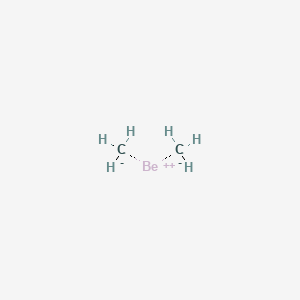

Dimethylberyllium is an organometallic compound with the chemical formula ( \text{C}_2\text{H}_6\text{Be} ). It is one of the simplest organoberyllium compounds and is known for its high reactivity and toxicity. The compound is characterized by the presence of two methyl groups bonded to a beryllium atom. This compound is primarily used in research settings due to its reactivity and the challenges associated with handling it safely .

Méthodes De Préparation

Dimethylberyllium can be synthesized through several methods:

Analyse Des Réactions Chimiques

From Aluminum Trialkyls and Beryllium Halides

A two-stage process avoids hazardous separation steps :

-

Formation of Beryllium Dialkyl :

-

Pyrolysis to Beryllium Hydride :

From Dimethylmercury and Beryllium Metal

-

Reaction:

Be+(CH3)2Hg→(CH3)2Be+Hg(115–130∘C, sealed tube)[3]

Reactivity with Carbon Dioxide

Me₂Be reacts violently with CO₂, leading to ignition :

-

Mechanism :

-

Combustion : Heat from carboxylation drives BeO oligomerization, emitting light :

nBeO→(BeO)n(n=2–4;ΔH≈−200 kcal/mol)[2]

Hydrolysis and Atmospheric Reactivity

-

Water : Violent reaction producing methane and beryllium hydroxide :

(CH3)2Be+2H2O→2CH4+Be(OH)2 -

Air : Spontaneously ignites, forming BeO and dense white fumes .

Thermal Decomposition Pathways

| Reaction | Conditions | Products | Exothermicity |

|---|---|---|---|

| Pyrolysis of Me₂Be | 150–220°C | CH₂=Be (triplet) + CH₄ | +45 kcal/mol |

| β-Hydride Elimination (Et₂Be) | 150–220°C | BeH₂ + C₂H₄ | +30 kcal/mol |

Vapor-Phase Behavior

Me₂Be exists as a monomer-dimer-trimer equilibrium :

logKdimer=10.92−T5325,logKtrimer=20.3−T9770

Applications De Recherche Scientifique

Applications in Organometallic Chemistry

-

Catalysis :

- DMB has been explored as a catalyst in organic reactions due to its ability to form stable complexes with other compounds. Its unique bonding characteristics allow it to facilitate reactions that involve the formation of carbon-boron or carbon-silicon bonds .

- Recent studies have highlighted its potential in polymerization processes, where it can act as a catalyst to produce organoberyllium polymers with desirable properties.

- Synthesis of Beryllium Complexes :

- Coordination Chemistry :

Material Science Applications

-

Aerospace Engineering :

- Beryllium and its compounds, including DMB, are known for their lightweight and high-strength properties. Alloys incorporating beryllium are used in aerospace applications where reducing weight while maintaining structural integrity is critical .

- DMB's role as a precursor for beryllium-containing materials can enhance the performance of components subjected to extreme conditions.

- Electronics :

- Optoelectronics :

Safety Considerations

Due to the toxicity associated with beryllium compounds, including this compound, strict safety protocols must be followed during handling and application. Chronic exposure can lead to serious health issues such as chronic beryllium disease (CBD). Therefore, research involving DMB is often conducted under controlled environments with appropriate safety measures .

Case Studies

- Research on Beryllium Organometallic Chemistry :

- Development of Beryllium Alloys :

Mécanisme D'action

The reactivity of dimethylberyllium is primarily due to the presence of the highly reactive beryllium-carbon bonds. These bonds can readily participate in various chemical reactions, including nucleophilic substitution and oxidative addition. The compound’s mechanism of action involves the formation of reactive intermediates that can further react with other compounds to form stable products .

Comparaison Avec Des Composés Similaires

Dimethylberyllium can be compared with other organoberyllium compounds such as:

Diethylberyllium: Similar in structure but with ethyl groups instead of methyl groups.

Diphenylberyllium: Contains phenyl groups and has different electronic properties and reactivity compared to this compound.

Beryllocene: An organometallic compound with cyclopentadienyl ligands, showing different coordination chemistry and reactivity.

This compound is unique due to its simplicity and high reactivity, making it a valuable compound for studying fundamental organometallic chemistry.

Propriétés

IUPAC Name |

beryllium;carbanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Be/h2*1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGFPOASROGREL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[CH3-].[CH3-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Be |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

39.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-63-8 |

Source

|

| Record name | Dimethylberyllium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLBERYLLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCA223KYCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.